4,4'-Dichloro-trans-stilbene
Overview
Description
4,4’-Dichloro-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. This particular compound features two chlorine atoms substituted at the para positions of the phenyl rings. It is known for its applications in various fields, including material science and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that stilbenes, a class of compounds to which 4,4’-dichloro-trans-stilbene belongs, have been found to have many biological actions . They are known to interact with various targets in the body, leading to a range of effects.
Mode of Action
The mode of action of 4,4’-Dichloro-trans-stilbene involves its interaction with its targets, leading to changes in cellular processes. It is known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Biochemical Pathways
Stilbenes, including 4,4’-Dichloro-trans-stilbene, affect several biochemical pathways. They are known to regulate fat metabolism through various pathways, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . These pathways are crucial for maintaining the body’s energy balance and overall health.
Pharmacokinetics
It is known that stilbenes, in general, have low oral bioavailability . This is an important factor that can impact the compound’s bioavailability and effectiveness.
Result of Action
The result of the action of 4,4’-Dichloro-trans-stilbene is the modulation of various biological processes. For example, it has been found to increase apoptosis and autophagy in certain types of cancer cells . This can lead to a reduction in tumor growth and potentially contribute to cancer treatment.
Action Environment
The action of 4,4’-Dichloro-trans-stilbene can be influenced by various environmental factors. For instance, the conformational equilibrium of the compound in solution could play a role in its biological properties . The most populated conformations found are the couple of symmetry-related, propeller-like structures, belonging to the C2 point group and characterized by the phenyl rings disrotated of about 18.7° with respect to the vinyl plane .
Biochemical Analysis
Cellular Effects
The cellular effects of 4,4’-Dichloro-trans-stilbene are currently unknown. It is known that stilbenes can have significant effects on cells. For example, the resveratrol analog 4,4′-dihydroxy-trans-stilbene has been shown to suppress transformation in normal mouse fibroblasts and inhibit proliferation and invasion of human breast cancer cells .
Molecular Mechanism
It is known that stilbenes can modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .
Temporal Effects in Laboratory Settings
It is known that stilbenes can freely interconvert under UV light exposure .
Dosage Effects in Animal Models
Many stilbenes tested in animal studies have demonstrated beneficial effects .
Metabolic Pathways
It is known that resveratrol, a well-known stilbene, is metabolised by the gut microbiota to dihydroresveratrol, lunularin (LUNU), and 3,4′-dihydroxy-trans-stilbene (DHST) .
Subcellular Localization
It is known that stilbene synthase, an enzyme involved in the synthesis of stilbenes, can be localized in various subcellular compartments in response to UV-C irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dichloro-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure. Another method is the Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 4,4’-Dichloro-trans-stilbene typically involves large-scale Wittig or Heck reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or dimethylformamide and bases such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dichloro-trans-stilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding stilbene oxides.
Reduction: Reduction reactions can convert it into the corresponding dihydrostilbene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Dihydrostilbene derivatives.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
4,4’-Dichloro-trans-stilbene has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in developing therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability.
4,4’-Dihydroxy-trans-stilbene: Another stilbene derivative with significant biological activities.
Uniqueness: 4,4’-Dichloro-trans-stilbene is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to other stilbenes, it may exhibit different pharmacokinetic properties and molecular interactions, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCIURRBCOJDX-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5121-74-4 | |
Record name | NSC33448 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main finding of the research paper "The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy"?
A1: The research paper investigated the stable conformations of 4,4'-Dichloro-trans-stilbene in solution using liquid crystal NMR spectroscopy. While the abstract doesn't provide specific results, it indicates that the study aimed to determine the preferred three-dimensional shape of the molecule in a liquid crystal environment. [] This type of information is crucial for understanding how the molecule might interact with other molecules and could be relevant for potential applications in materials science.
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